2,4-Difluoro-6-nitrophenol
Overview
Description
2,4-Difluoro-6-nitrophenol is a chemical compound that is structurally related to other nitrophenol derivatives. While the provided papers do not directly discuss 2,4-difluoro-6-nitrophenol, they do provide insights into similar compounds, such as 2,4,6-trinitrophenol (TNP) and 2,4-dichloro-6-nitrophenol (DCNP), which can be used to infer certain aspects of 2,4-difluoro-6-nitrophenol's behavior and properties .
Synthesis Analysis
The synthesis of compounds similar to 2,4-difluoro-6-nitrophenol, such as DCNP, can occur through environmental transformation processes. For instance, DCNP has been identified as a transformation product of 2,4-dichlorophenol, which can undergo a nitration process in the presence of photoproduced *NO2, suggesting a potential synthetic pathway for nitrophenol derivatives .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,6-dichloro-4-nitrophenol, has been studied using crystallography, revealing details about intermolecular hydrogen bridges and the geometry of the molecules . These findings can provide a basis for understanding the molecular structure of 2,4-difluoro-6-nitrophenol, although the specific effects of the fluorine substituents would need to be considered.
Chemical Reactions Analysis
The chemical behavior of nitrophenol derivatives in the environment, including reactions with reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen ((1)O2), has been modeled and observed in surface water bodies. These reactions are important for understanding the phototransformation and degradation pathways of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives can be inferred from studies on similar compounds. For example, the photoluminescent properties of carbon nanodots have been utilized for the detection of TNP, indicating that nitrophenol derivatives can interact with light and other materials in a way that allows for their detection and quantification . Additionally, the occurrence of DCNP in the environment and its potential endocrine-disrupting effects have been documented, suggesting that 2,4-difluoro-6-nitrophenol may also exhibit similar properties and environmental persistence .
Relevant Case Studies
Case studies involving the detection of nitrophenol derivatives in environmental samples, such as water from the Rhône river delta, provide context for the environmental relevance of these compounds. The detection methods developed for TNP and other nitroaromatic explosives, which often share similar chemical structures, can be relevant for the analysis of 2,4-difluoro-6-nitrophenol .
Scientific Research Applications
Environmental Monitoring and Remediation
2,4-Difluoro-6-nitrophenol and its derivatives are frequently detected in environmental samples, indicating their widespread use and persistence. The occurrence of related compounds like 2,4-dichlorophenol and 2,4-dichloro-6-nitrophenol in river deltas suggests that such substances might undergo environmental transformations, potentially leading to the formation of 2,4-difluoro-6-nitrophenol. This understanding is critical for environmental monitoring and devising remediation strategies, as these compounds can have significant ecological impacts (Chiron, Minero & Vione, 2007).
Catalyst in Chemical Reactions
2,4-Difluoro-6-nitrophenol-related compounds have been utilized in the development of innovative catalysts. For instance, Fe@Au core-shell nanoparticles anchored on graphene oxide have shown promising results in catalyzing the reduction of nitrophenol compounds, highlighting the potential application of 2,4-difluoro-6-nitrophenol derivatives in catalysis and industrial processes (Gupta et al., 2014).
Adsorption and Filtration Material
The structural analogs of 2,4-difluoro-6-nitrophenol have been studied for their adsorption properties, particularly in purifying water from harmful substances. Activated carbon fibers, for example, have been effective in adsorbing various phenols, suggesting potential applications in water treatment and filtration technologies (Liu et al., 2010).
Photocatalysis and Environmental Chemistry
Studies on the phototransformation of related compounds like 2,4-dichloro-6-nitrophenol provide valuable insights into the behavior of 2,4-difluoro-6-nitrophenol in aquatic environments. Understanding the phototransformation processes is essential for assessing the environmental fate and potential ecological risks associated with these compounds (Maddigapu et al., 2011).
Endocrine Disruption Studies
Research has shown that certain nitrophenols, such as 2,4-dichloro-6-nitrophenol, possess anti-androgenic activity in aquatic organisms, indicating their potential as endocrine-disrupting chemicals. This is crucial for environmental health studies and understanding the broader impacts of chemical pollutants on wildlife and ecosystems (Chen et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2,4-difluoro-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVKNFPDQWHQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278834 | |
Record name | 2,4-Difluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-6-nitrophenol | |
CAS RN |
364-31-8 | |
Record name | 2,4-Difluoro-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 364-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Difluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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